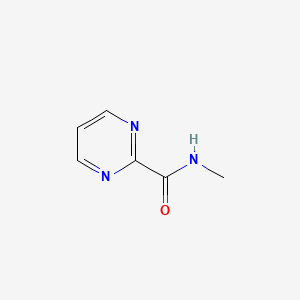

N-methylpyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-7-6(10)5-8-3-2-4-9-5/h2-4H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMKLLGSSGMGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methylpyrimidine 2 Carboxamide and Its Analogues

Direct Synthesis of Pyrimidine-2-carboxamide (B1283407) Scaffolds

The construction of the fundamental pyrimidine-2-carboxamide framework is achieved through several effective synthetic routes. These methods focus on building the heterocyclic core and introducing the N-methylcarboxamide group in a controlled and efficient manner.

Amidation and Peptide Coupling Strategies

The formation of the amide bond is a critical step in the synthesis of N-methylpyrimidine-2-carboxamide. This is typically achieved by coupling a pyrimidine-2-carboxylic acid derivative with methylamine (B109427). Modern catalytic methods have been developed to facilitate this transformation with high efficiency and atom economy.

One approach involves the use of a diboronic acid anhydride (B1165640) (DBAA) catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.org This method is notable for its use of readily available and safer forms of methylamine. rsc.org Another advanced catalytic system employs a cooperative effect between 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) nanoparticles. researchgate.netnih.gov This dual catalytic system is robust, allowing for the N-methyl amidation of a wide array of aliphatic and heteroaromatic carboxylic acids with good to excellent yields (60-99%). nih.gov The magnetic Fe₃O₄ catalyst can also be easily recovered and reused multiple times, adding to the process's sustainability. researchgate.netnih.gov

Furthermore, established peptide coupling reagents, widely used in protein synthesis, are applicable for constructing the this compound linkage. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions, can effectively activate the carboxylic acid for amidation. peptide.com The synthesis of related fused pyrimidine-2-carboxamides has also been reported, underscoring the versatility of these amidation techniques. nih.gov An alternative route to the parent pyrimidine-2-carboxamide involves the controlled hydrolysis of 2-cyanopyrimidine. nih.gov

| Catalyst/Reagent System | Substrates | Key Features |

| Diboronic acid anhydride (DBAA) | Carboxylic acids, aqueous methylamine | Enables use of safe aqueous methylamine. rsc.org |

| DABCO/Fe₃O₄ | Carboxylic acids, N-methyl isothiocyanate | High atom economy; reusable magnetic catalyst. researchgate.netnih.gov |

| Carbodiimides (DCC, DIC) + HOBt | Carboxylic acids, amines | Standard peptide coupling; minimizes racemization. peptide.com |

Regioselective Cyclization and Annulation Reactions

The formation of the pyrimidine (B1678525) ring itself is a cornerstone of the synthesis. Regioselective cyclization and annulation reactions offer precise control over the construction of the heterocyclic core. Annulation is a process where a new ring is fused onto a molecule through the formation of two new bonds. scripps.edu

Classic methods for pyrimidine synthesis often rely on the condensation of compounds containing an amidine group with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgnumberanalytics.com For instance, the reaction of amidines with β-keto esters can lead to the formation of substituted pyrimidinones. A more advanced and efficient approach involves a copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This method proceeds through a cascade reaction involving oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield the pyrimidine scaffold. acs.org Other methods rely on the condensation of carbonyls with diamines, such as the synthesis of 4-methylpyrimidine (B18481) from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyzed, 4-HO-TEMPO-mediated | Substituted Pyrimidines acs.org |

| Condensation/Cyclization | Amidines, 1,3-Dicarbonyl Compounds | Various | Pyrimidines/Pyrimidinones wikipedia.orgnumberanalytics.com |

| Condensation | 4,4-dimethoxy-2-butanone, Formamide | N/A | 4-Methylpyrimidine wikipedia.org |

One-Pot Multicomponent Reactions for Pyrimidine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. mdpi.comrsc.org These reactions are prized for their operational simplicity, time and energy savings, and high atom economy. researchgate.netekb.eg

The Biginelli reaction is a well-known MCR for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org More contemporary MCRs offer direct access to highly functionalized pyrimidine systems. For example, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org Another approach involves an iridium-catalyzed reaction between amidines and multiple alcohol molecules, which serve as the carbon sources for the pyrimidine ring through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Researchers have also developed one-pot syntheses for complex fused pyrimidine systems, such as tetrazolo[1,5-a]pyrimidines, by reacting aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com

| MCR Type | Key Reactants | Catalyst/Conditions | Product |

| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂-catalyzed | 4,5-Disubstituted pyrimidines organic-chemistry.org |

| Iridium-Catalyzed MCR | Amidines, Alcohols | Iridium complex | Substituted pyrimidines organic-chemistry.org |

| Three-Component Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative | Substituted pyrimidines organic-chemistry.org |

| Three-Component Reaction | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine (B128534) | Tetrazolo[1,5-a]pyrimidines mdpi.com |

Strategic Modification and Derivatization of this compound

Once the this compound scaffold is synthesized, its structure can be further diversified. Strategic modifications allow for the introduction of various functional groups and molecular fragments, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Functionalization of the Pyrimidine Nucleus via Halogenation and Subsequent Substitutions

The pyrimidine ring exhibits distinct reactivity patterns. It is considered a π-deficient heterocycle, which makes electrophilic aromatic substitution more difficult than in benzene (B151609) but facilitates nucleophilic aromatic substitution. wikipedia.org Electrophilic attack, such as halogenation, preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgnumberanalytics.com The presence of activating, electron-donating groups (e.g., -NH₂, -OH) on the ring can enhance the rate of electrophilic substitution at this position. researchgate.net

Conversely, the C-2, C-4, and C-6 positions are electron-deficient and thus susceptible to nucleophilic attack. numberanalytics.com This allows for the displacement of leaving groups, such as halides, at these positions by various nucleophiles. For instance, a chlorine atom at the C-2 position can be displaced by an amine. wikipedia.org This differential reactivity allows for the regioselective functionalization of the pyrimidine core. Halogenated pyrimidines are therefore key intermediates for further derivatization. mdpi.com A cascade reaction involving cyclization followed by oxidative halogenation has also been developed to produce halogenated pyrazolo[1,5-a]pyrimidines in one step. acs.org

| Position on Pyrimidine Ring | Type of Substitution Favored | Typical Reactions | Notes |

| C-5 | Electrophilic | Halogenation, Nitration | Reaction is facilitated by electron-donating groups on the ring. wikipedia.orgresearchgate.net |

| C-2, C-4, C-6 | Nucleophilic | Amination, Hydroxylation | Halogens at these positions act as good leaving groups for substitution. numberanalytics.commdpi.com |

Cross-Coupling Reactions for Aryl/Heteroaryl Moiety Introduction (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated pyrimidines. nih.govresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with a halide or triflate, is one of the most utilized transformations in medicinal chemistry for this purpose. nih.gov

This reaction is highly effective for introducing aryl or heteroaryl groups onto the pyrimidine ring. For example, the Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids has been shown to proceed with high regioselectivity, with the initial coupling occurring preferentially at the more reactive C-4 position. mdpi.com Similarly, 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines have been synthesized by coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids. mdpi.com Decarbonylative Suzuki couplings have also been reported, using pyrimidine carboxylic acids as the starting material. nih.gov

Another crucial cross-coupling method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govorganic-chemistry.org This reaction is fundamental for installing amino substituents on the pyrimidine core, a common strategy in drug design. nih.govresearchgate.net The synthesis of the kinase inhibitor abemaciclib, for instance, incorporates a Buchwald-Hartwig amination to form a C-N bond with the pyrimidine ring. nih.gov These cross-coupling methodologies provide reliable and versatile routes for the rapid elaboration of the this compound core. nih.govacs.org

| Cross-Coupling Reaction | Bond Formed | Pyrimidine Substrate | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | C-C | Halogenated Pyrimidine | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig | C-N | Halogenated Pyrimidine | Amine | Pd catalyst, Phosphine Ligand, Base |

N-Alkylation and Acylation at Amide Nitrogen

The functionalization of the amide nitrogen in pyrimidine-2-carboxamides through N-alkylation and acylation represents a critical step for modifying the compound's properties and for the synthesis of diverse analogues. These reactions introduce alkyl or acyl groups onto the amide nitrogen, influencing the molecule's steric and electronic characteristics.

N-Alkylation: The introduction of an alkyl group, such as a methyl group, onto the amide nitrogen is a key transformation. While direct N-alkylation of a pre-formed pyrimidine-2-carboxamide can be challenging, related synthetic strategies often involve the use of alkylamines in the final amide bond formation step. For instance, the synthesis of N-methylpyridine-2-carboxamide analogues has been achieved by reacting a carboxylic acid precursor with methylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine. chemicalbook.com This approach builds the N-methylated amide directly. The synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives also involves coupling with various substituted aliphatic amines to form the final amide products. nih.gov

N-Acylation: Acylation at the amide nitrogen of pyrimidine derivatives can be achieved under various conditions, including through the use of microwave irradiation. researchgate.net The acetylation and chloroacetylation of dihydropyrimidin-2(1H)-ones have been shown to proceed regioselectively at the N3 atom of the pyrimidine ring. researchgate.net However, acylation can sometimes lead to a mixture of regioisomers, depending on the substituents present on the pyrimidine ring. researchgate.net For the synthesis of pyrimidine acrylamides, N-acylation has been accomplished by reacting 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with different carboxylic acids using peptide coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). nih.gov The choice of acylating agent and reaction conditions is crucial for achieving high yields and desired regioselectivity. For example, the use of bulky acyl halides, like pivaloyl chloride, can promote O-acylation on hydroxypyrimidines instead of N-acylation, demonstrating the steric influence on the reaction's outcome. rsc.org

Development of Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. benthamdirect.comnih.goveurekaselect.com The focus is on developing methods that are more environmentally benign, efficient, and economically viable. This involves the use of safer solvents (like water), solvent-free reaction conditions, energy-efficient techniques such as microwave and ultrasound irradiation, and the development of recoverable and reusable catalysts. nih.govresearchgate.net Multicomponent reactions (MCRs) are particularly attractive as they allow the synthesis of complex molecules in a single step, reducing waste and improving atom economy. researchgate.netacs.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jocpr.comnanobioletters.com This technique has been successfully applied to the synthesis of various pyrimidine carboxamide derivatives. researchgate.netfoliamedica.bgsemanticscholar.org

The Biginelli condensation, a classic multicomponent reaction for synthesizing dihydropyrimidines, has been significantly optimized using microwave irradiation. For example, the synthesis of tetrahydropyrimidine-5-carboxamide derivatives was achieved by the condensation of an aldehyde, N,N'-dimethylurea, and a substituted acetoacetanilide (B1666496) in ethanol (B145695) under microwave conditions for just 22-24 minutes. foliamedica.bgsemanticscholar.org This represents a substantial improvement over conventional heating, which required 20-24 hours at reflux. semanticscholar.org Similarly, N-acylated pyrimidine derivatives have been synthesized in high yields (60-85%) using acetic anhydride under microwave irradiation. researchgate.net The optimization of these reactions often involves screening different solvents and catalysts to find the ideal conditions under microwave heating. foliamedica.bg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydropyrimidine-5-carboxamide Derivatives foliamedica.bgsemanticscholar.org

| Method | Reactants | Solvent | Time | Yield |

| Conventional Heating | 1,3,4-Oxadiazole aldehyde, N,N'-Dimethylurea, Acetoacetanilide | Ethanol | 20-24 hours | Moderate |

| Microwave Irradiation | 1,3,4-Oxadiazole aldehyde, N,N'-Dimethylurea, Acetoacetanilide | Ethanol | 22-24 minutes | Good to High |

This interactive table summarizes the significant reduction in reaction time achieved by using microwave irradiation for the synthesis of tetrahydropyrimidine (B8763341) derivatives compared to conventional heating methods.

Catalyst Development for Enhanced Selectivity and Yield

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, aiming to improve reaction rates, yields, and particularly selectivity (chemo-, regio-, and stereoselectivity). chemscene.com In the synthesis of this compound and its analogues, various catalytic systems have been explored.

For multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones, a range of catalysts including Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., InCl₃, ZrCl₄, Cu(OTf)₂) have proven effective, often under solvent-free or microwave conditions. jocpr.com The use of p-TsOH under solvent-free microwave irradiation provides excellent yields with short reaction times. jocpr.com More sustainable options, such as nanocrystalline MgO, have been used effectively in water, a green solvent. eurekaselect.comresearchgate.net

For amide bond formation, coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are commonly used. jocpr.com Recently, cooperative catalysis using a combination of an organic base like DABCO (1,4-diazabicyclo[2.2.2]octane) and a recyclable magnetic nanocatalyst like Fe₃O₄ has been developed for the N-methyl amidation of carboxylic acids, offering an atom-economic and sustainable protocol. researchgate.net In the realm of C-C and C-N bond formation to construct the pyrimidine ring, transition metal catalysts, including palladium, copper, and ruthenium, have been instrumental. mdpi.com For instance, Pd-catalyzed oxidative processes have enabled the synthesis of pyrimidine carboxamides from amidines, styrene, and DMF, where DMF acts as a dual synthon. mdpi.com Iridium-pincer complexes have also been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.org

Table 2: Catalysts in the Synthesis of Pyrimidine Carboxamides and Related Derivatives

| Catalyst | Reaction Type | Advantages | Reference(s) |

| p-Toluenesulfonic acid (p-TsOH) | Biginelli Reaction | Readily available, excellent yields, short reaction times | jocpr.com |

| Nanocrystalline MgO | Biginelli-type Reaction | High efficiency in water (green solvent) | eurekaselect.comresearchgate.net |

| DABCO / Fe₃O₄ | N-methyl Amidation | Atom-economic, recyclable magnetic catalyst | researchgate.net |

| Palladium (Pd) complexes | Oxidative Cyclization | Versatile, enables use of novel synthons (e.g., DMF) | mdpi.com |

| Iridium (Ir) pincer complexes | Multicomponent Synthesis | High efficiency, regioselective, uses sustainable feedstocks (alcohols) | acs.org |

| Copper(II) triflate | Cycloaddition | Efficient for synthesis from propargyl alcohols and amidines | mdpi.com |

This interactive table highlights various catalytic systems used in the synthesis of pyrimidine derivatives, detailing their applications and advantages.

Sophisticated Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characteristic vibrations within the N-methylpyrimidine-2-carboxamide molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Bonds

FT-IR spectroscopy reveals the presence of key functional groups in this compound through their characteristic absorption frequencies. For a related compound, 5-chloro-N-methylpyrimidine-2-carboxamide, a distinct peak for the amidic carbonyl group is observed at 1654 cm⁻¹. nih.gov In a similar analog, the NH stretching vibration of the amide is also a notable feature. nih.gov The analysis of various pyrimidine (B1678525) carboxamide derivatives shows that the amidic carbonyl peak is consistently found in the region of 1651-1666 cm⁻¹. nih.gov For a derivative, 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide, the IR spectrum shows a peak at 3521 cm⁻¹ corresponding to the NH of the urea (B33335) group. nih.gov

Interactive Data Table: Characteristic FT-IR Peaks for this compound and Related Analogs

| Functional Group | Characteristic Peak (cm⁻¹) | Compound |

| Amidic Carbonyl | 1654 | 5-chloro-N-methylpyrimidine-2-carboxamide nih.gov |

| Amidic Carbonyl | 1651-1666 | Pyrimidine carboxamide derivatives nih.gov |

| NH of urea | 3521 | 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov |

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR, aiding in a more complete assignment of the vibrational modes of this compound. While specific Raman data for this compound is not detailed in the provided results, the analysis of related heterocyclic carboxamides, such as N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, demonstrates the utility of this technique. researchgate.net In such studies, theoretical calculations are often used alongside experimental data to assign ring breathing modes and other key vibrations. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structural framework of this compound, including the connectivity of protons and carbons.

Proton (¹H) NMR for Structural Connectivity and Isomer Identification

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. In a ¹H NMR spectrum of a related analog, 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide, the methyl group on the amide appears as a singlet at 2.94 ppm. nih.gov The aromatic protons show a multiplet in the range of 6.70–8.03 ppm, while the amidic NH proton is observed as a singlet at 8.73 ppm. nih.gov For 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide, the proton NMR in CHLOROFORM-d shows signals at δ ppm 1.08 - 1.31 (m, 3 H), 2.99 (d, J=79.05 Hz, 3 H). google.comrssing.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogs

| Protons | Chemical Shift (ppm) | Multiplicity | Compound |

| Methyl on amide | 2.94 | s | 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov |

| Aromatic CH | 6.70–8.03 | m | 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov |

| Amidic NH | 8.73 | s | 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov |

| - | 1.08 - 1.31 | m | 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide google.comrssing.com |

| - | 2.99 | d | 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide google.comrssing.com |

Carbon-13 (¹³C) NMR for Carbon Framework and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to probe the carbon skeleton of this compound. While specific ¹³C NMR data for the title compound is not available in the search results, analysis of related heterocyclic carboxamide Ru(II) complexes shows a characteristic shift for the carbonyl carbon. nih.gov For instance, the carbonyl resonance peak in a ligand (HL1) at 161.6 ppm is shifted to 167.9 ppm in the corresponding ruthenium complex. nih.gov This illustrates how ¹³C NMR can be used to understand the electronic environment of the carbon atoms within the carboxamide group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under controlled conditions.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation. researchgate.net For this compound (C₆H₇N₃O), the expected molecular ion would appear in the positive ion mode spectrum. The ESI-MS spectrum is crucial for confirming the molecular mass of the compound.

Tandem mass spectrometry (MS/MS) experiments involve selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the general behavior of amides and heterocyclic compounds. libretexts.orgsapub.org Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for amides. libretexts.org The process involves the loss of neutral molecules, resulting in fragment ions with a lower mass-to-charge ratio (m/z) than the precursor ion. nih.gov

Expected Fragmentation Pathways:

Loss of the methylamino group: Cleavage of the amide C-N bond would result in the formation of a pyrimidinyl-carbonyl cation.

Ring Fragmentation: Subsequent fragmentation could involve the characteristic breakdown of the pyrimidine ring itself.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence. The exact mass of the protonated this compound ion, [C₆H₈N₃O]⁺, can be calculated and compared to the experimentally measured value to confirm its molecular formula. nih.gov This precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [C₆H₈N₃O]⁺ | 138.06676 | 138.06671 | -0.36 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Pyrimidine and its derivatives are known to exhibit characteristic absorption bands in the UV region, which correspond to π→π* and n→π* electronic transitions. researchgate.net The precise wavelengths of maximum absorbance (λmax) and the intensity of these transitions are influenced by the solvent polarity and the nature of the substituents attached to the pyrimidine ring. nih.govrsc.org For this compound, the spectrum is expected to show absorptions characteristic of the substituted pyrimidine chromophore.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netmdpi.com This technique yields detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely conformation. researchgate.net The pyrimidine ring is expected to be essentially planar. A key conformational parameter is the torsion angle between the plane of the pyrimidine ring and the amide group (C-C(=O)N). In analogous structures like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, this dihedral angle is very small [2.56 (14)°], indicating that the amide group is nearly coplanar with the aromatic ring. nih.gov However, steric repulsion between substituents can introduce torsional strain, causing deviations from planarity. nih.gov For example, in a related pyridinium (B92312) salt, a C5—C4—C7—O1 torsion angle of −13.3 (4)° was observed, indicating a slight twist between the ring and the carboxamide group. nih.gov

| Compound/Fragment | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Dihedral angle (Pyrazine ring to Amide group) | 2.56 (14) | nih.gov |

| 4-[(benzylamino)carbonyl]-1-methylpyridinium | C5—C4—C7—O1 | -13.3 (4) | nih.gov |

The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate the crystal packing. researchgate.net Hydrogen bonding is expected to be a dominant feature. The amide N-H group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms and the carbonyl oxygen can act as acceptors. nih.gov

In many pyrimidine and carboxamide-containing crystal structures, molecules form hydrogen-bonded dimers. nih.govmdpi.com For instance, pairs of molecules can be linked by N-H···N hydrogen bonds to form a cyclic R²₂(8) or R²₂(10) ring motif. nih.govnih.gov Additionally, π–π stacking interactions between the planar pyrimidine rings of adjacent molecules contribute to the stability of the crystal lattice. In related pyrimidine structures, centroid-to-centroid distances for these stacking interactions have been measured at approximately 3.622 Å. nih.govresearchgate.net These combined forces create a stable, three-dimensional supramolecular assembly. nih.gov

| Interaction Type | Description | Example Motif/Distance | Reference |

|---|---|---|---|

| Hydrogen Bonding | N-H···N or N-H···O links between molecules | R²₂(10) ring motif | nih.govnih.gov |

| π–π Stacking | Interaction between parallel pyrimidine rings | Centroid-centroid distance ≈ 3.622 Å | nih.govresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a crucial technique in materials science and chemistry for determining the thermal stability of a compound. The method involves monitoring the change in mass of a sample as it is heated at a constant rate. The resulting data provides a TGA curve, which plots the percentage of weight loss against temperature. This curve is instrumental in identifying the temperatures at which the compound begins to decompose, the stages of decomposition, and the mass of residue remaining after the thermal event. The analysis of the TGA thermograms can also provide kinetic parameters of the decomposition process.

Research on a series of novel pyrimidine derivatives has demonstrated that their thermal decomposition characteristics are significantly affected by the nature and position of substituent groups. chemrxiv.org In these studies, TGA is typically performed under a controlled nitrogen atmosphere with a consistent heating rate, for instance, 10°C/min. chemrxiv.org The analysis of the resulting thermograms reveals that the decomposition of many pyrimidine compounds occurs in a single step, although multi-step degradation is also observed for certain structures. chemrxiv.org

The thermal stability of these compounds is often compared by examining their initial decomposition temperatures. For example, in one study of pyrimidine derivatives, it was observed that the introduction of a 3-CF3 group could either increase or decrease the thermal stability depending on the core structure of the pyrimidine series. chemrxiv.org This highlights the complex interplay of electronic and intermolecular factors in determining the thermal robustness of these molecules.

To illustrate the influence of substituents on the thermal stability of pyrimidine compounds, the following table presents data from a study on various pyrimidine derivatives. This data showcases the range of decomposition temperatures and weight loss percentages observed for compounds with different functional groups attached to the pyrimidine core.

| Compound Series | Substitution | Decomposition Temperature Range (°C) | Weight Loss (%) |

| SNO | 3-chloro and 4-fluoro | Varies | ~75.34 |

| SDN | 4-chloro | Lower Stability | - |

| SDN | 3-CF3 | Higher Stability | - |

| SSN | 2nd position substitution | Decreased Stability | - |

| SSN | 4th position substitution | Increased Stability | - |

This table is generated based on qualitative descriptions of thermal stability trends for different series of pyrimidine derivatives as reported in a study on their thermal analysis. chemrxiv.org The exact numerical values for each specific compound within the series were not individually detailed in the source.

The data indicates that both the electronic properties and the position of the substituents play a critical role in the thermal degradation profile of pyrimidine derivatives. chemrxiv.org For instance, the presence of an electron-withdrawing group like 3-CF3 in the SDN series enhanced stability, while substitutions at the 2nd position of the SSN series led to decreased stability. chemrxiv.org These findings underscore the importance of TGA in structure-property relationship studies of heterocyclic compounds.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For N-methylpyrimidine-2-carboxamide, these computational methods elucidate its electronic and geometric structure, which are fundamental to understanding its reactivity and potential interactions.

Density Functional Theory (DFT) Optimizations (e.g., B3LYP, B97D/TZVP)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. samipubco.comnih.gov The B97D functional, paired with a basis set like TZVP (Triple-Zeta Valence with Polarization), is specifically parameterized to account for dispersion interactions, which are crucial for accurately describing non-covalent interactions. researchgate.net

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method, have been employed to optimize molecular geometries. samipubco.comnih.gov These optimizations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. The resulting optimized geometrical parameters, such as bond lengths and bond angles, show good agreement with experimental data where available. nih.gov For instance, studies on related pyrimidine compounds have demonstrated the reliability of DFT in predicting their structural features. samipubco.com

The choice of functional and basis set is critical for the accuracy of these calculations. samipubco.com While B3LYP is widely used for organic molecules, functionals like B97D are advantageous when studying systems where weak interactions play a significant role. samipubco.comresearchgate.net The use of adequate basis sets, such as 6-31+G or 6-311++G, is also essential for obtaining reliable results. nih.gov

Table 1: Representative DFT Functionals and Basis Sets

| Method | Description |

| B3LYP | A hybrid density functional that is widely used for its accuracy in predicting the properties of organic molecules. samipubco.comnih.gov |

| B97D | A density functional that includes empirical dispersion corrections, making it suitable for studying systems with significant non-covalent interactions. researchgate.net |

| 6-311+G(d,p) | A triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, providing a flexible description of the electron distribution. nih.gov |

| TZVP | A triple-zeta valence basis set with polarization functions, offering a good balance of accuracy and computational efficiency. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's electron-donating ability. The LUMO is the innermost orbital without electrons and relates to the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For pyrimidine derivatives, FMO analysis helps to identify the chemically active sites within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecular framework indicates the regions most likely to be involved in electrophilic and nucleophilic attacks, respectively. In a related compound, N'-hydroxy-pyrimidine-2-carboximidamide, the HOMO and LUMO have been simulated to understand its electronic properties. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; involved in reactions with electrophiles. wikipedia.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; involved in reactions with nucleophiles. wikipedia.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule beyond the classical Lewis structure. It investigates electron delocalization, hyperconjugative interactions, and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis is performed by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization, contributing to the molecule's stability. NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other weak interactions that influence the conformation and reactivity of the molecule. nih.gov

For a similar compound, N'-hydroxy-pyrimidine-2-carboximidamide, NBO analysis was conducted to understand intermolecular electronic interactions and their stabilization energies. nih.gov This type of analysis can reveal important details about the electronic communication between different parts of the this compound molecule, such as the pyrimidine ring and the N-methylcarboxamide side chain.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comchemrxiv.org The MEP is calculated at the surface of the molecule and is typically represented by a color-coded map, where different colors indicate different electrostatic potential values. researchgate.net

Red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These regions are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, blue regions represent positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas indicate intermediate electrostatic potential.

MEP analysis can provide valuable insights into intermolecular interactions, such as hydrogen bonding, and can be used to understand how a molecule will interact with other molecules, including biological targets. researchgate.netnih.gov For substituted pyridines, MEP analysis has been used to assess the reactivity of the nitrogen atom and its susceptibility to N-oxidation. nih.gov This approach can be applied to this compound to identify the most likely sites for interaction and chemical reactions.

Prediction and Correlation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters like vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. nih.govnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods, often employing DFT. mdpi.com While early methods had limitations, recent advancements, including the use of machine learning trained on large datasets, have significantly improved the accuracy of these predictions. mdpi.comnih.govnih.gov The correlation between calculated and experimental chemical shifts can provide strong evidence for the proposed molecular structure. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

The methodology of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor and the ligand are required. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The ligand structure is typically built and optimized using computational chemistry software.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is identified. This can be based on experimental knowledge of the active site or predicted using computational tools that identify potential binding pockets.

Sampling of Ligand Conformations and Orientations: The docking algorithm explores a vast number of possible conformations (shapes) and orientations (poses) of the ligand within the defined binding site.

Scoring Function: A scoring function is used to evaluate the fitness of each generated pose. The scoring function estimates the binding affinity between the ligand and the receptor, taking into account factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the internal energy of the ligand.

Analysis of Docking Results: The top-ranked poses are analyzed to understand the key interactions between the ligand and the receptor. This analysis can provide insights into the mechanism of action and can guide the design of more potent and selective ligands.

While specific molecular docking studies for this compound are not detailed in the provided search results, the general methodology is well-established. For instance, docking studies on pyrimidine derivatives have been conducted to investigate their potential as inhibitors of enzymes like dihydrofolate reductase. samipubco.com Such studies would be crucial for exploring the potential biological applications of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the movement of every atom in a system, MD provides a detailed picture of conformational changes, flexibility, and interactions with the surrounding environment, such as a biological receptor or solvent. nih.govewadirect.com

In the context of this compound, MD simulations can elucidate its structural and chemical properties. For instance, simulations can reveal how the molecule behaves in an aqueous solution, providing information on its hydration shell and conformational stability. When studying its potential as a therapeutic agent, MD simulations are invaluable for understanding its binding mode to a target protein. nih.gov For example, in studies of N-methyl pyrimidones, a class of compounds including this compound, MD simulations have been instrumental in understanding their interaction with viral enzymes like HIV-1 integrase. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the molecule in the active site of a protein. nih.gov

The dynamic nature of these interactions, which are often not fully captured by static experimental techniques like X-ray crystallography, can be explored in detail. mdpi.com For example, MD simulations can reveal how the flexibility of certain regions of a protein's binding pocket accommodates the this compound molecule.

Below is a representative data table illustrating the types of insights that can be gained from MD simulations of this compound in a simulated biological environment.

| Simulation Parameter | Observation | Implication for Dynamic Behavior |

| Root Mean Square Deviation (RMSD) | Low and stable RMSD of the ligand within the binding site. | The compound forms a stable complex with the target protein. |

| Root Mean Square Fluctuation (RMSF) | Increased flexibility in the pyrimidine ring compared to the carboxamide group. | Highlights the regions of the molecule with higher conformational freedom. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds formed between the carboxamide group and specific amino acid residues. | Identifies key interactions responsible for binding affinity and specificity. |

| Solvent Accessible Surface Area (SASA) | A decrease in the SASA of the ligand upon binding to the protein. | Confirms the burial of the compound within the binding pocket, away from the solvent. |

Analysis of Noncovalent Interactions and Supramolecular Networks (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions play a crucial role in determining the crystal packing of molecules and the formation of supramolecular assemblies. nih.gov Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots of d_i versus d_e allow for the deconvolution of the Hirshfeld surface into contributions from different atom pairs.

A hypothetical breakdown of intermolecular contacts for this compound as determined by Hirshfeld surface analysis is presented below.

| Intermolecular Contact Type | Percentage Contribution | Key Features |

| H···H | 45% | Represents van der Waals interactions and the general packing of the molecules. |

| N···H / H···N | 25% | Indicates the presence of hydrogen bonds involving the pyrimidine and amide nitrogen atoms. |

| O···H / H···O | 20% | Highlights hydrogen bonds involving the carbonyl oxygen of the carboxamide group. |

| C···H / H···C | 8% | Represents weaker C-H···π interactions. |

| Other | 2% | Includes minor contacts like C···C and N···O. |

Reaction Mechanism Modeling via Potential Energy Surface (PES) Scanning

Potential energy surface (PES) scanning is a computational technique used to explore the energy landscape of a chemical reaction. q-chem.comnumberanalytics.com By systematically changing the geometry of a molecule or a reacting system along a defined coordinate (e.g., a bond length or a dihedral angle) and calculating the energy at each point, a PES is generated. sci-hub.se This surface provides valuable information about the reaction mechanism, including the identification of reactants, products, transition states, and intermediates. smu.eduresearchgate.net

For this compound, PES scanning can be employed to model various chemical transformations. For instance, the rotational barrier around the C-C bond connecting the pyrimidine ring and the carboxamide group can be investigated to understand the molecule's conformational preferences. This is achieved by performing a relaxed PES scan where the dihedral angle is incrementally changed, and at each step, the rest of the molecule's geometry is optimized.

Furthermore, PES scanning can be used to model the mechanism of a chemical reaction involving this compound, such as its hydrolysis or its interaction with a nucleophile. The calculated energy profile can reveal the activation energy of the reaction, which is the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

The following table provides a hypothetical example of data obtained from a PES scan for the rotation around the C-C bond in this compound.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 1.5 | Gauche |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net

The development of a QSAR model for a series of this compound analogs would involve several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values against a specific enzyme) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the biological activity. jocpr.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (R²_pred) are crucial to ensure the model's robustness and generalizability. jocpr.com

The resulting QSAR model can then be used to predict the biological activity of new, untested this compound derivatives, thereby prioritizing the synthesis of compounds with potentially higher potency. nih.gov

An example of a generic QSAR equation for a series of compounds could be:

Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ(Descriptor n)*

Where c represents the coefficients determined from the regression analysis.

The table below outlines the key stages and considerations in QSAR model development.

| QSAR Modeling Stage | Description | Key Considerations |

| Data Curation | Collection and standardization of chemical structures and their corresponding biological activities. | Data quality, consistency of experimental assays, and structural diversity of the compounds. |

| Descriptor Generation | Calculation of numerical representations of molecular features. | Selection of relevant descriptor types (1D, 2D, 3D) that capture the structural variations related to activity. |

| Feature Selection | Identification of the most relevant descriptors to include in the model to avoid overfitting. | Use of statistical methods like genetic algorithms or recursive feature elimination. |

| Model Training | Using a training set of compounds to build the mathematical relationship. | Choice of the appropriate statistical or machine learning algorithm. |

| Model Validation | Assessing the predictive performance and robustness of the model. | Internal and external validation metrics (e.g., q², R², R²_pred). |

Mechanistic Investigations of Chemical Transformations and Reactivity

Intramolecular Reaction Pathways

Intramolecular reactions involve the transformation of a molecule through the interaction of its own constituent atoms and functional groups. For N-methylpyrimidine-2-carboxamide and its analogues, these pathways include decarboxylation, cyclization, and rearrangement processes.

Decarboxylation Mechanisms of Pyrimidine (B1678525) Carboxylic Acid Analogues (e.g., Hammick-Type)

The decarboxylation of carboxylic acids appended to a pyrimidine ring is a notable transformation. For pyrimidine-2-carboxylic acid, an analogue of the parent acid of this compound, the reaction proceeds via a mechanism akin to the Hammick reaction. cdnsciencepub.comwikipedia.org The Hammick reaction typically involves the thermal decarboxylation of an α-picolinic acid (or a related nitrogen-containing heterocyclic acid) in the presence of a carbonyl compound. wikipedia.org However, the core mechanistic feature—the formation of a stabilized intermediate upon loss of carbon dioxide—is central to the uncatalyzed decarboxylation as well.

Studies on pyrimidine-2-carboxylic acid in aqueous solution show that the reaction rate is highly dependent on the acidity of the medium. cdnsciencepub.com The rate constants increase significantly as the solution becomes more acidic, from a pH of 2 to a Hammett acidity function (H₀) of -3, after which they remain constant. This behavior supports a Hammick-type mechanism where the initial step is the protonation of one of the ring nitrogens. cdnsciencepub.com This monoprotonated species then loses carbon dioxide to form a reactive ylide intermediate. cdnsciencepub.com The positive charge on the protonated nitrogen atom effectively stabilizes the negative charge developing at the C2 position, facilitating the C-C bond cleavage. This ylide is then rapidly quenched by a proton from the solvent to yield pyrimidine. cdnsciencepub.com

The general mechanism can be summarized as:

Protonation of the pyrimidine ring nitrogen.

Elimination of CO₂ to form a stabilized zwitterionic ylide/carbene intermediate. cdnsciencepub.comwikipedia.org

Protonation of the intermediate to yield the final product. cdnsciencepub.com

The stability of the intermediate is crucial. In pyrimidine-2-carboxylic acid, the two adjacent nitrogen atoms help to delocalize the developing negative charge, making it more favorable compared to pyridine-based analogues where only one nitrogen is present. cdnsciencepub.com It is this electronic stabilization that allows the decarboxylation to proceed. In contrast, studies on other isomers, like 1,3-dimethylorotic acid (a pyrimidine-6-carboxylic acid derivative), show that there is no direct correlation between the rate of decarboxylation and the thermodynamic stability of the resulting carbanion intermediate, suggesting other factors also play a significant role. nih.gov

Intramolecular Cyclization and Rearrangement Processes

This compound and related structures can undergo intramolecular cyclization, often facilitated by the strategic placement of reactive functional groups. These reactions are vital for the synthesis of fused heterocyclic systems, which are common motifs in medicinal chemistry.

A prominent example is the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. This can be achieved through the acylation of an aminopyrimidine, followed by an intramolecular heterocyclization. rsc.org For instance, reacting an o-aminonicotinonitrile derivative (which contains a pyrimidine precursor substructure) with acylating agents can lead to an intermediate that cyclizes to form the fused pyridopyrimidine ring. rsc.org The mechanism often involves the nucleophilic attack of a ring nitrogen or an exocyclic amino group onto an electrophilic center, such as a carbonyl or nitrile carbon, within the same molecule. nih.gov

Another form of intramolecular interaction is "pseudo-cyclization" through the formation of a strong intramolecular hydrogen bond. In certain pyridine-substituted pyrimidines, a hydrogen bond between a pyridine (B92270) nitrogen and a proton on a 4-amino group can lock the molecule into a specific conformation, creating a pseudo-ring structure. acs.orgnih.gov This pre-organization can significantly influence the molecule's reactivity and interaction with biological targets.

Rearrangement reactions are also observed in related pyrimidine systems. For example, certain fused pyrimidine heterocycles can isomerize to a more thermodynamically stable structure through a sequence of ring-opening and ring-closure reactions. nih.gov A Dimroth-like rearrangement has also been reported for a thioxopyrimidine derivative, which rearranges into a 1,3-thiazine. researchgate.net These rearrangements highlight the dynamic nature of the pyrimidine scaffold under specific reaction conditions.

Intermolecular Reaction Dynamics

Intermolecular reactions involve the interaction of two or more separate chemical species. For the pyrimidine ring, these are dominated by its electron-deficient nature, which makes it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, especially when a good leaving group (like a halogen) is present at an activated position (C2, C4, or C6). mdpi.comwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The two ring nitrogens are crucial in stabilizing this intermediate by delocalizing the negative charge. mdpi.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

The regioselectivity of SNAr on polysubstituted pyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at C2. wuxiapptec.com Quantum mechanical calculations of the Lowest Unoccupied Molecular Orbital (LUMO) and transition state energies can be used to predict the site of nucleophilic attack. wuxiapptec.comwuxibiology.com

In the context of this compound, if a leaving group were present on the ring (e.g., at C4 or C6), it would be susceptible to SNAr. The reactivity order of halide leaving groups in many activated SNAr systems is F > Cl ≈ Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. nih.gov However, in some heterocyclic systems like N-methylpyridinium ions (which are electronically analogous to protonated pyrimidines), the mechanism can change, with deprotonation of the addition intermediate becoming the rate-determining step. nih.gov

Condensation and Addition Reactions with Heterocyclic Components

The amide functionality and the pyrimidine ring in this compound and its precursors can participate in various condensation and addition reactions. Amidines, which are key building blocks for the pyrimidine ring, readily undergo condensation reactions. For example, amidines can react with β-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form the pyrimidine core. mdpi.com

The pyrimidine ring itself, or derivatives thereof, can engage in addition reactions. For instance, 6-aminouracil (B15529) (a pyrimidine derivative) undergoes condensation with α,β-unsaturated ketones. The mechanism involves a conjugate addition (a type of Michael addition) followed by an intramolecular cyclization and subsequent oxidation to yield fused pyrido[2,3-d]pyrimidines. nih.govnih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze asymmetric sulfa-Michael additions to electrophilic olefins. pkusz.edu.cnrsc.org In these reactions, the NHC acts as a non-covalent Brønsted base catalyst, activating the thiol nucleophile. pkusz.edu.cn This demonstrates a type of addition reaction facilitated by a heterocyclic component. The synthesis of pyrimidine carboxamides has also been achieved through complex multi-component reactions, where amidines, styrenes, and DMF are combined in a palladium-catalyzed process involving C-H bond functionalization and cyclization. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Quantitative studies of reaction rates (kinetics) and energy changes (thermodynamics) provide deep insight into reaction mechanisms.

For the decarboxylation of pyrimidine-2-carboxylic acid, kinetic studies at 65°C revealed pseudo-first-order rate constants that varied with acidity, confirming the role of a protonated intermediate. cdnsciencepub.com In a related study, the decarboxylation of other pyrimidine carboxylic acids, such as 5-carboxycytosine and 5-carboxyuracil, was found to be orders of magnitude faster than that of orotic acid (6-carboxyuracil), with activation enthalpies (ΔH‡) of 27 and 25 kcal/mol, respectively, at 25°C. nih.gov

Kinetic Data for Decarboxylation of Pyrimidine Carboxylic Acid Analogues

| Compound | Conditions | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Reference |

| Pyrimidine-2-carboxylic acid | 65°C, H₀ = -3 | Increases with acidity | Not specified | cdnsciencepub.com |

| 1,3-Dimethylorotic acid | 206°C | 7.5 × 10⁻⁴ s⁻¹ | Not specified | nih.gov |

| 5-Carboxycytosine | 25°C, neutral | 5.0 × 10⁻¹¹ s⁻¹ | 27 kcal/mol | nih.gov |

| 5-Carboxyuracil | 25°C, neutral | 1.1 × 10⁻⁹ s⁻¹ | 25 kcal/mol | nih.gov |

For Nucleophilic Aromatic Substitution (SNAr) , kinetic studies on 2-substituted N-methylpyridinium ions (analogues for activated pyrimidines) with piperidine (B6355638) in methanol (B129727) showed that the reactions are second-order in piperidine. nih.gov This suggests a mechanism involving rate-determining deprotonation of the substrate-piperidine addition intermediate by a second molecule of piperidine. nih.gov The thermodynamic parameters for these reactions show negative entropies of activation (ΔS‡), which is common for processes where multiple molecules associate in the transition state.

Kinetic and Thermodynamic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine

| Leaving Group (L) | k (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| -F | 0.046 | 13.9 | -21.4 | nih.gov |

| -Cl | 0.044 | 14.6 | -19.3 | nih.gov |

| -Br | 0.039 | 15.0 | -18.4 | nih.gov |

| -I | 0.030 | 15.1 | -18.8 | nih.gov |

| -CN | 2.50 | 13.3 | -11.9 | nih.gov |

In other heterocyclic systems, thermodynamic values for equilibria, such as the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, have been determined using variable temperature NMR. nih.gov These studies provide Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) values that quantify the relative stability of the tautomers, showing that the tetrazole form is favored. nih.gov

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties and steric hindrance imposed by substituents on both the pyrimidine ring and the carboxamide functional group. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The nature of substituents on the ring can either enhance or diminish this reactivity.

Electronic Effects:

The electronic nature of substituents on the pyrimidine ring dictates the electron density distribution and, consequently, the molecule's reactivity.

Electron-withdrawing groups (EWGs): The presence of electron-withdrawing groups, such as a bromo group at the 5-position (e.g., in 5-bromo-N-methylpyrimidine-2-carboxamide), further decreases the electron density of the pyrimidine ring. google.com This enhances its susceptibility to nucleophilic aromatic substitution reactions.

Electron-donating groups (EDGs): Conversely, electron-donating groups would increase the electron density of the ring, potentially making it less reactive towards nucleophiles but more reactive towards electrophiles.

The carboxamide group itself is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, but on an already electron-poor pyrimidine ring, its influence is more complex. The nitrogen atom of the amide can also be protonated or coordinate to a Lewis acid, which would strongly increase the electron-withdrawing effect and activate the pyrimidine ring towards nucleophilic attack.

Steric Effects:

Steric hindrance plays a crucial role, particularly in reactions involving the carboxamide nitrogen or the positions adjacent to bulky substituents.

N-Substituents: The size of the substituent on the amide nitrogen can affect the accessibility of the carbonyl group and the nitrogen lone pair. In a study synthesizing analogs of the drug Sorafenib, various N-substituted 5-chloropyrimidine-2-carboxamides were prepared, including N-methyl, N-ethyl, N-cyclopentyl, and N-cyclohexyl derivatives. researchgate.netnih.gov While the synthesis was successful for these groups, increasing the steric bulk on the nitrogen could potentially hinder reactions that require attack at the carbonyl carbon or coordination at the amide nitrogen.

Ring Substituents: Bulky groups on the pyrimidine ring can sterically shield adjacent positions from attack. This can influence the regioselectivity of reactions.

The interplay of these electronic and steric factors is critical in designing synthetic routes and understanding the chemical behavior of this compound derivatives.

Table 1: Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent Position | Substituent Example | Electronic Effect | Steric Effect | Predicted Impact on Reactivity | Reference |

|---|---|---|---|---|---|

| Pyrimidine C5 | Bromo | Electron-withdrawing | Moderate | Activates ring for nucleophilic substitution | google.com |

| Pyrimidine C5 | Chloro | Electron-withdrawing | Small | Activates ring for nucleophilic substitution | researchgate.netnih.gov |

| Amide Nitrogen | Ethyl | Weakly electron-donating | Increased bulk vs. methyl | May slightly decrease electrophilicity of carbonyl carbon; minor steric hindrance | researchgate.netnih.gov |

| Amide Nitrogen | Cyclopentyl | Electron-donating | Significant bulk | Increased steric hindrance may impede access to the reaction center | researchgate.netnih.gov |

Role of Catalysis in this compound Transformations

Catalysis is fundamental in achieving efficient and selective transformations involving this compound and its precursors. Various catalytic systems, including transition metals and organic catalysts, have been employed in its synthesis and derivatization.

Amide Bond Formation:

The formation of the this compound itself often involves the activation of a corresponding carboxylic acid or its derivative.

Dimethylformamide (DMF) as a Catalyst: In the synthesis of related pyrimidine carboxamides, oxalyl chloride is used to convert a pyrimidine-2-carboxylic acid into a more reactive acid chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this transformation. newdrugapprovals.orgblogspot.com The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species for the conversion of the carboxylic acid to the acid chloride.

Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are pivotal for introducing complexity and building larger molecular architectures from pyrimidine scaffolds.

Palladium Catalysis: Palladium catalysts are used for C-C bond formation. For instance, a derivative of this compound has been subjected to Suzuki-type coupling conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst to form bi-heterocyclic compounds. google.com

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are employed for C-O bond formation. In one documented synthesis, 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide was coupled with a hydroxybenzofuran derivative using copper(I) iodide as the catalyst and 1,10-phenanthroline (B135089) as a ligand. google.com This type of reaction is essential for linking the pyrimidine core to other aromatic systems.

Base Catalysis:

Bases are frequently used to facilitate reactions by deprotonating reactants or neutralizing acidic byproducts.

In a reaction of this compound with phenyl chloroformate, sodium bicarbonate (NaHCO₃) was used. google.com The base likely acts by deprotonating the starting material or scavenging the HCl generated during the reaction, thus driving the reaction to completion.

Table 2: Catalytic Transformations Involving this compound and its Derivatives

| Reaction Type | Starting Material (Pyrimidine-based) | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | 5-Bromo-pyrimidine-2-carboxylic acid | Oxalyl chloride / cat. DMF | Acid Chloride | newdrugapprovals.orgblogspot.com |

| Suzuki Coupling | Halide (II) (a pyrimidine derivative) | 1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride | Bi-heterocyclic compound | google.com |

| Ullmann Condensation | 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide | Copper iodide / 1,10-phenanthroline | Aryl ether derivative | google.com |

| Acylation | This compound | Phenyl chloroformate / NaHCO₃ | Acylated pyrimidine | google.com |

Mechanistic Understanding of Biological Activity Non Clinical and in Vitro Focus

Antimicrobial Activity and Molecular Mechanisms

No specific studies detailing the in vitro antimicrobial efficacy or the molecular mechanisms of action for N-methylpyrimidine-2-carboxamide were identified. Research on analogous compounds provides a general context, but direct data for the target compound is unavailable.

In Vitro Antibacterial Efficacy Against Drug-Resistant Strains (e.g., ESBL E. coli ST131, S. aureus, B. cereus)

There is no available data from in vitro studies assessing the antibacterial efficacy of this compound against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli ST131, Staphylococcus aureus, or Bacillus cereus. While studies on other carboxamide derivatives show activity against such strains, these findings cannot be attributed to this compound without specific experimental evidence. nih.govnih.govnih.govnih.govnih.govmdpi.comnih.govnih.govresearchgate.net

In Vitro Antifungal Activity against Specific Fungal Strains

No research was found that specifically investigates the in vitro antifungal properties of this compound against any fungal strains. Studies on other pyrimidine (B1678525) carboxamides have shown some antifungal effects, but this cannot be extrapolated to the specific compound of interest. nih.govtandfonline.comresearchgate.netnih.govmdpi.com

Identification of Molecular Targets and Disruption Pathways within Microbial Systems (e.g., β-lactamase, CTX-M-15)

There is a lack of information identifying the specific molecular targets or disruption pathways for this compound within microbial systems. While related compounds have been studied for their interaction with enzymes like β-lactamase and specifically the CTX-M-15 variant, no such mechanistic studies for this compound have been published. nih.govmdpi.comnih.govmdpi.comnih.govnih.govnih.govmdpi.comyoutube.com

Enzyme Inhibition Profiling

No specific data is available on the in vitro enzyme inhibition profile of this compound.

In Vitro Inhibition of Key Enzymes (e.g., COX-2, iNOS, DHFR)

No published studies were found that report on the in vitro inhibition of key enzymes such as Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), or Dihydrofolate Reductase (DHFR) by this compound. While some pyrimidine derivatives have been investigated as potential COX-2 inhibitors, this general activity does not provide specific data for this compound. mdpi.commdpi.comnih.govnih.govrsc.orgresearchgate.net

Mechanistic Studies of Enzyme-Inhibitor Interactions

In the absence of data on its enzyme inhibitory activity, there are consequently no mechanistic studies available that detail the specific interactions between this compound and any enzyme targets. nih.gov

Based on a thorough review of available scientific literature, there is no specific, publicly accessible research data concerning the mechanistic understanding of the biological activity of This compound for the outlined topics. The fields of antimicrobial research and enzyme inhibition are active, and data may become available in the future.

Investigation of N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. The modulation of NAPE-PLD activity presents a therapeutic target for various physiological conditions. Research into the inhibition of NAPE-PLD has identified pyrimidine-4-carboxamides as a promising scaffold. nih.gov

A notable inhibitor from this class is LEI-401, identified as N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. nih.gov While this compound itself has not been the specific subject of these published studies, the structure-activity relationship (SAR) of pyrimidine-4-carboxamide (B1289416) derivatives provides valuable insights. The core pyrimidine-4-carboxamide scaffold was identified from a high-throughput screening hit. nih.gov SAR studies revealed that modifications at the R1 amide, and the R2 and R3 substituents on the pyrimidine ring are crucial for potent inhibitory activity. nih.gov For instance, the removal of a nitrogen atom at the X2 position of the pyrimidine ring resulted in a 10-fold decrease in potency, highlighting the importance of the pyrimidine core. nih.gov

Although direct inhibitory data for this compound on NAPE-PLD is not available, the established importance of the pyrimidine carboxamide scaffold in NAPE-PLD inhibition suggests that it could serve as a foundational structure for designing more potent and selective inhibitors. Further investigation is warranted to determine if the specific N-methyl and 2-carboxamide (B11827560) substitutions confer any inhibitory activity.

Antioxidant Activity Investigations (In Vitro)